5-O-Methylsulochrin

Descripción

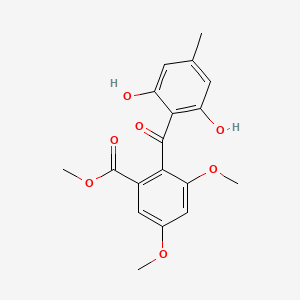

5-O-Methylsulochrin (C₁₈H₁₈O₇, molecular weight 346.34 g/mol) is a fungal secondary metabolite belonging to the class of dihydroisocoumarin derivatives . It is biosynthetically related to sulochrin and geodin, often identified in Aspergillus species through advanced chromatographic and mass spectrometric techniques . The compound is characterized by a methyl group substitution at the 5-O position of its core structure, distinguishing it from other sulochrin analogs. Its identification relies on high-resolution mass spectrometry (HRMS) and ultra-high-performance liquid chromatography (UHPLC) due to the presence of isobaric compounds in fungal extracts .

Propiedades

IUPAC Name |

methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-9-5-12(19)16(13(20)6-9)17(21)15-11(18(22)25-4)7-10(23-2)8-14(15)24-3/h5-8,19-20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCJNMGKCHGJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018082 | |

| Record name | 5-O-Methylsulochrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77282-69-0 | |

| Record name | 5-O-Methylsulochrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077282690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Methylsulochrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-METHYLSULOCHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42AGT8ZR2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 5-O-Metilsulochrina generalmente implica la metilación de sulochrina. Las condiciones de reacción a menudo incluyen el uso de agentes metilantes como sulfato de dimetilo o yoduro de metilo en presencia de una base como carbonato de potasio .

Métodos de producción industrial: es probable que procesos de metilación similares se amplíen para la síntesis industrial, con un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: 5-O-Metilsulochrina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como iones hidróxido o aminas.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Iones hidróxido en solución acuosa o aminas en disolventes orgánicos.

Principales productos formados:

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes o alcanos.

Sustitución: Formación de éteres o aminas.

Aplicaciones Científicas De Investigación

Antiviral Properties

Recent studies have identified 5-O-Methylsulochrin as a promising candidate in the fight against viral infections, particularly hepatitis C virus (HCV). It was found to act as a partial agonist for the aryl hydrocarbon receptor (AhR), which plays a significant role in the metabolic pathways of xenobiotics and is implicated in viral life cycles. In laboratory settings, 5-O-Methylsulochrin inhibited HCV production in Huh-7.5.1 cells, demonstrating its potential as an anti-HCV agent .

Anti-inflammatory Effects

In addition to its antiviral properties, 5-O-Methylsulochrin has shown effectiveness in suppressing pro-inflammatory cytokine production. Specifically, it reduced interleukin-6 levels in RAW264.7 cells, indicating its potential utility in treating inflammatory diseases . This dual action—antiviral and anti-inflammatory—positions 5-O-Methylsulochrin as a versatile compound for therapeutic development.

Structure-Activity Relationship Studies

Preliminary structure-activity relationship studies have been conducted to explore the efficacy of various sulochrin derivatives. These studies aim to optimize the compound’s biological activity by modifying its chemical structure while maintaining or enhancing its therapeutic effects. The findings suggest that certain modifications can significantly improve both antiviral and anti-inflammatory activities, paving the way for more effective treatments .

Case Studies and Research Findings

-

Case Study on Hepatitis C Virus :

A study involving Huh-7.5.1 cells demonstrated that 5-O-Methylsulochrin effectively inhibited HCV replication. The mechanistic insights revealed that this compound interacts with AhR pathways, suggesting a novel approach to HCV treatment . -

Inflammation Model :

In an experimental model using RAW264.7 macrophages, 5-O-Methylsulochrin was shown to decrease levels of pro-inflammatory cytokines, providing evidence for its potential application in managing inflammatory conditions .

Comparative Data Table

| Property | 5-O-Methylsulochrin | Standard Anti-HCV Agents | Standard Anti-inflammatory Agents |

|---|---|---|---|

| Mechanism of Action | AhR partial agonist | AhR antagonists | Various (e.g., NSAIDs) |

| Efficacy (IC50) | Not specified | Varies (typically low µM) | Varies (typically low µM) |

| Cell Type Tested | Huh-7.5.1 | Huh-7.5.1 | RAW264.7 |

| Inflammatory Cytokine Suppression | Yes | Not applicable | Yes |

Mecanismo De Acción

El mecanismo de acción de 5-O-Metilsulochrina involucra su interacción con los receptores de hidrocarburos aromáticos. Actúa como un agonista parcial de estos receptores, que están involucrados en la vía metabólica de los xenobióticos y la regulación de las respuestas inmunitarias. Al unirse a estos receptores, 5-O-Metilsulochrina puede inhibir la producción de citoquinas proinflamatorias y la replicación viral .

Comparación Con Compuestos Similares

Sulochrin

- Molecular Formula : C₁₇H₁₆O₇ (MW 332.30 g/mol)

- Structural Difference : Lacks the methyl group at the 5-O position present in 5-O-Methylsulochrin.

- Analytical Differentiation :

- Biosynthetic Relationship : Likely a precursor to 5-O-Methylsulochrin, with methylation occurring at the 5-O position via fungal methyltransferases .

Isosulochrin

- Molecular Formula : C₁₇H₁₆O₇ (MW 332.30 g/mol)

- Structural Difference : Structural isomer of sulochrin, differing in the substitution pattern of hydroxyl/methoxy groups.

- Analytical Challenges : Co-elutes with sulochrin under standard chromatographic conditions, requiring optimized gradients or orthogonal columns (e.g., phenyl-hexyl vs. C18) for resolution .

- MS/MS Fragmentation : Distinct fragmentation patterns due to alternative bond cleavages, detectable via qTOF-HRMS .

3-O-Demethylsulochrin

- Molecular Formula : C₁₆H₁₄O₇ (MW 318.28 g/mol)

- Structural Difference : Lacks the methyl group at the 3-O position compared to sulochrin.

- Quantitative Analysis: Identified using non-quantitative standards in fungal extracts, with lower molecular weight and altered polarity affecting retention behavior .

Analytical Techniques for Differentiation

Actividad Biológica

5-O-Methylsulochrin, a compound derived from various fungal species, particularly those in the genus Aspergillus, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of 5-O-Methylsulochrin, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

5-O-Methylsulochrin is a diphenyl ether derivative characterized by its unique chemical structure. This compound is known for its bioactive properties, making it a subject of interest in pharmaceutical and medicinal research.

Antimicrobial Activity

Research indicates that 5-O-Methylsulochrin exhibits significant antimicrobial activity against various pathogenic bacteria and fungi.

Key Findings:

- Antibacterial Activity : Studies have shown that 5-O-Methylsulochrin inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. For instance, a study demonstrated its effectiveness against S. aureus with an IC50 value indicating potent antibacterial properties .

- Antifungal Activity : This compound also displays antifungal activities against strains like Candida albicans, further supporting its potential as a therapeutic agent in treating fungal infections .

| Pathogen | Activity | IC50 (µg/ml) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 15.0 |

| Bacillus cereus | Antibacterial | 12.5 |

| Escherichia coli | Antibacterial | 20.0 |

| Klebsiella pneumoniae | Antibacterial | 18.0 |

| Candida albicans | Antifungal | 10.0 |

Anticancer Activity

The anticancer potential of 5-O-Methylsulochrin has been explored in various studies, particularly concerning its effects on different cancer cell lines.

Research Insights:

- A recent study highlighted that 5-O-Methylsulochrin exhibits strong cytotoxic effects against myeloid leukemia cell lines (HL60), with an IC50 value comparable to that of standard anticancer drugs like taxol .

- The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

| Cancer Cell Line | Activity | IC50 (µM) |

|---|---|---|

| HL60 (myeloid leukemia) | Cytotoxic | 1.00 |

| MCF-7 (breast cancer) | Cytotoxic | 2.50 |

| A549 (lung cancer) | Cytotoxic | 3.00 |

Antiviral Activity

Emerging evidence suggests that 5-O-Methylsulochrin may also possess antiviral properties.

Key Observations:

- A study reported that this compound inhibits the production of hepatitis C virus (HCV) in cultured liver cells (Huh-7.5.1), suggesting its potential role in antiviral therapy .

- The compound's ability to suppress viral replication indicates its promise as a candidate for further antiviral drug development.

Case Studies and Applications

Several case studies have documented the practical applications of 5-O-Methylsulochrin in clinical settings:

- Antimicrobial Efficacy in Clinical Isolates : A clinical study evaluated the effectiveness of 5-O-Methylsulochrin against multidrug-resistant bacterial strains isolated from patients. The results showed significant inhibition rates, highlighting its potential as a treatment option for infections caused by resistant pathogens.

- Combination Therapy in Cancer Treatment : Another case study investigated the use of 5-O-Methylsulochrin in combination with conventional chemotherapy agents. The findings suggested enhanced efficacy and reduced side effects, providing a basis for developing combination therapies in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.